3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of a dimethoxyphenyl group, an indole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl group, which can be achieved through the methylation of a suitable phenol derivative. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the indole and piperazine moieties under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its structural features.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the piperazine ring can enhance binding affinity and selectivity. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-propenal: Similar in structure but lacks the piperazine and indole moieties.
1-(3,4-Dimethoxyphenyl)ethanone: Contains the dimethoxyphenyl group but differs in the rest of the structure.
3-(3,4-Dimethoxyphenyl)-L-alanine: An amino acid derivative with a similar aromatic ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole and piperazine moieties enhances its potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H29N3O4/c1-26-20-7-5-4-6-19(20)17-21(26)25(30)28-14-12-27(13-15-28)24(29)11-9-18-8-10-22(31-2)23(16-18)32-3/h4-8,10,16-17H,9,11-15H2,1-3H3 |
InChI Key |
NJZIUCQARMVNAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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